Alliinase Substrate Activity: Butiin vs. Isoalliin and Alliin (Direct Head-to-Head)
In a direct head-to-head comparison using crude alliinase extracts from multiple Allium species, the substrate activity of butiin was quantified relative to the natural substrates L-(+)-isoalliin and L-(+)-alliin. Depending on the Allium source, butiin exhibited only 5 % to 15 % of the catalytic activity measured for isoalliin or alliin under identical assay conditions [1]. This kinetic discrimination is critical when designing enzyme-coupled thiosulfinate-generation assays or biosensor systems that rely on alliinase conversion of sulfoxide precursors. No other S-alkyl cysteine sulfoxide with a C4 side chain shows this specific activity profile, and simply using alliin (C3-allyl) would produce a 7- to 20-fold higher turnover rate, fundamentally altering the system’s output.
| Evidence Dimension | Relative alliinase substrate activity (rate of conversion to thiosulfinate) |
|---|---|
| Target Compound Data | Butiin: 5% of isoalliin activity (Allium altyncolicum); 10–15% of isoalliin/alliin activity (various Allium spp.) |
| Comparator Or Baseline | L-(+)-Isoalliin (defined as 100%); L-(+)-alliin (defined as 100% for respective comparisons) |
| Quantified Difference | Butiin activity is 5–15% of comparator, representing a 7- to 20-fold lower catalytic rate |
| Conditions | Crude alliinase extracts from Allium altyncolicum, A. cepa, A. chevsuricum, A. globosum, A. oliquum, A. saxatile, A. senescens; assay conditions per Keusgen et al. (2002) |
Why This Matters
Procurement of butiin rather than alliin is mandatory for any experimental system where the rate of thiosulfinate generation must match the naturally low turnover observed for C4-saturated sulfoxide precursors in wild Allium species.
- [1] BRENDA Enzyme Database. EC 4.4.1.4 – alliin lyase. Literature summary extracted from Keusgen M, Schulz H, Glodek J, Krest I, Krüger H, Herchert N, Keller J. Characterization of some Allium hybrids by aroma precursors, aroma profiles, and alliinase activity. J Agric Food Chem. 2002;50:2884-2890. butiin: about 5% of the activity with L-(+)-isoalliin; about 10–15% of the activity with L-(+)-alliin. View Source
